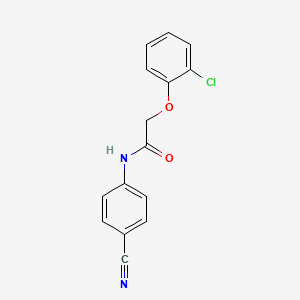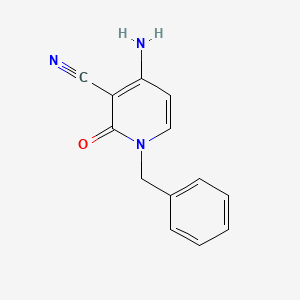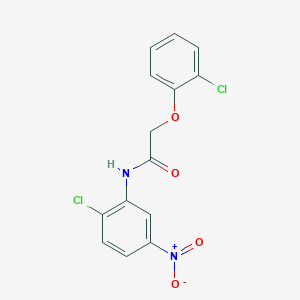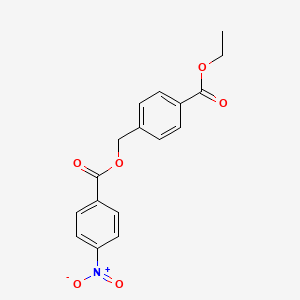![molecular formula C17H13ClN2O4 B5695988 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has a unique molecular structure, which has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Additionally, this compound may modulate the expression of various genes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline in lab experiments include its unique molecular structure, which allows for the detection of metal ions and its potential applications in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high stability, which makes it suitable for use in various experimental settings. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline. These include the further elucidation of the compound's mechanism of action, the optimization of its synthesis method and purification techniques, and the development of new applications for this compound in scientific research. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Overall, the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline holds great promise for the advancement of scientific research in various fields.
Synthesemethoden
The synthesis of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxy-5-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
5-chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-6-4-12(20(21)22)9-11(15)10-24-16-7-5-14(18)13-3-2-8-19-17(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFKHNINUVZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)


![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)